3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride

描述

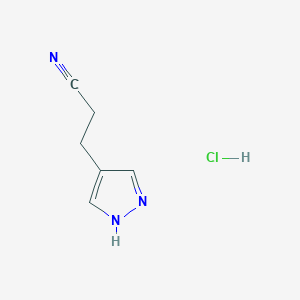

Structure

3D Structure of Parent

属性

IUPAC Name |

3-(1H-pyrazol-4-yl)propanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-2H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCURSMUARDYSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Optimization for 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride

Retrosynthetic Analysis and Key Disconnections of the Compound

A retrosynthetic analysis of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride reveals a logical pathway for its synthesis. The primary disconnection point is the hydrochloride salt, which can be readily formed in the final step by treating the free base, 3-(1H-pyrazol-4-yl)propanenitrile, with hydrochloric acid.

The next critical disconnection is the propanenitrile side chain. This three-carbon chain with a terminal nitrile group can be retrosynthetically cleaved at the Cα-Cβ bond, suggesting a precursor such as 3-(1H-pyrazol-4-yl)prop-2-enenitrile. This α,β-unsaturated nitrile is an ideal intermediate as the double bond can be selectively reduced to the desired saturated propanenitrile.

Further disconnection of the 3-(1H-pyrazol-4-yl)prop-2-enenitrile intermediate points to a Knoevenagel condensation reaction. This involves the reaction of a pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. This approach strategically introduces the two-carbon and nitrile functionalities in a single, efficient step.

Finally, the pyrazole-4-carbaldehyde can be disconnected to reveal the core pyrazole (B372694) ring. A well-established method for the formylation of pyrazoles at the C4 position is the Vilsmeier-Haack reaction. This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group onto the pyrazole ring, which can be synthesized from simple acyclic precursors like 1,3-dicarbonyl compounds and hydrazine (B178648).

This retrosynthetic pathway provides a clear and feasible strategy for the synthesis of this compound, starting from readily available materials and employing well-understood chemical transformations.

Development and Exploration of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be developed and explored for the preparation of this compound. These routes can be categorized into multi-step, convergent, divergent, and one-pot strategies.

Multi-Step Synthesis Approaches

A reliable multi-step synthesis is the cornerstone of producing the target compound. A plausible and commonly employed sequence is as follows:

Synthesis of the Pyrazole Ring: The synthesis can commence with the construction of the pyrazole core. A widely used method is the condensation of a 1,3-dicarbonyl compound, such as malondialdehyde or a derivative, with hydrazine hydrate. This reaction proceeds via a cyclization and dehydration mechanism to afford the pyrazole ring.

Formylation of the Pyrazole Ring: The synthesized pyrazole is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position. This is a crucial step to create the necessary handle for the subsequent chain elongation. The reaction typically involves treating the pyrazole with a mixture of phosphorus oxychloride and N,N-dimethylformamide.

Knoevenagel Condensation: The resulting 1H-pyrazole-4-carbaldehyde is then reacted with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. This condensation reaction yields the α,β-unsaturated nitrile intermediate, 3-(1H-pyrazol-4-yl)prop-2-enenitrile.

Reduction of the Unsaturated Nitrile: The double bond in the α,β-unsaturated nitrile is then selectively reduced to afford 3-(1H-pyrazol-4-yl)propanenitrile. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice. Catalytic hydrogenation is another viable method.

Formation of the Hydrochloride Salt: The final step involves the conversion of the synthesized free base into its hydrochloride salt. This is typically accomplished by dissolving the base in a suitable organic solvent and treating it with a solution of hydrochloric acid (HCl) in an anhydrous solvent like diethyl ether or isopropanol. The hydrochloride salt then precipitates out and can be collected by filtration.

Convergent and Divergent Synthesis Strategies

While a linear multi-step synthesis is practical, convergent and divergent strategies can offer advantages in terms of efficiency and the ability to generate a library of related compounds.

Convergent Approach: A convergent synthesis would involve the preparation of two or more key fragments that are then combined in the later stages of the synthesis. For this target molecule, one could envision synthesizing a 4-substituted pyrazole fragment and a separate three-carbon nitrile-containing fragment, which are then coupled. However, for a relatively small molecule like 3-(1H-Pyrazol-4-YL)propanenitrile, a linear approach is often more straightforward.

Divergent Approach: A divergent strategy would start from a common intermediate that can be elaborated into a variety of final products. The intermediate, 1H-pyrazole-4-carbaldehyde, is an excellent example of a divergent point. This aldehyde can be subjected to various reactions, not just the Knoevenagel condensation, to produce a range of 4-substituted pyrazole derivatives. For instance, it could undergo oxidation to the carboxylic acid, reduction to the alcohol, or reaction with Grignard reagents to introduce different alkyl or aryl groups.

One-Pot Reaction Sequences

To improve efficiency and reduce waste, one-pot reaction sequences are highly desirable. For the synthesis of the target compound, it might be possible to combine the Knoevenagel condensation and the subsequent reduction into a single pot. After the formation of the α,β-unsaturated nitrile, a suitable reducing agent could be added directly to the reaction mixture to effect the reduction without isolating the intermediate. This approach, however, requires careful optimization of reaction conditions to ensure compatibility of the reagents and to avoid side reactions.

Optimization of Reaction Conditions and Yields

Catalyst Screening and Ligand Effects in Key Transformations

The key transformations in this synthesis that can be significantly influenced by catalysts are the Vilsmeier-Haack reaction, the Knoevenagel condensation, and the reduction step.

Vilsmeier-Haack Reaction: While this reaction is often performed with the standard POCl₃/DMF reagent, the use of other Vilsmeier reagents or additives could be explored to improve yields and reaction times, especially for less reactive pyrazole substrates.

Knoevenagel Condensation: The choice of base catalyst is crucial for the Knoevenagel condensation. While piperidine is commonly used, other organic bases such as pyrrolidine, triethylamine, or the use of Lewis acids could be screened to find the optimal conditions. The solvent also plays a significant role, with polar aprotic solvents often favoring the reaction.

Reduction of the Unsaturated Nitrile: For the reduction of the α,β-unsaturated nitrile, various catalytic systems can be explored. While sodium borohydride is a cost-effective option, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel could offer higher selectivity and yields. The choice of catalyst and reaction conditions (pressure, temperature, solvent) would need to be carefully optimized to ensure the selective reduction of the carbon-carbon double bond without affecting the nitrile group or the pyrazole ring. The use of transfer hydrogenation could also be a viable and milder alternative.

Solvent Selection and Temperature Profile Optimization

The efficiency and rate of the aza-Michael addition are significantly influenced by the choice of solvent and the reaction temperature. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time.

Solvent Selection: The polarity and proticity of the solvent play a critical role. The reaction is typically base-catalyzed, requiring a solvent that can facilitate the deprotonation of pyrazole to form the nucleophilic pyrazolate anion.

Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), and Dimethylformamide (DMF) are often effective. nih.govrsc.org They can solvate the catalyst and reactants, promoting the reaction without interfering with the nucleophile through hydrogen bonding. THF has been identified as a highly suitable solvent for similar aza-Michael additions. rsc.org

Polar Protic Solvents: Solvents such as ethanol (B145695) or methanol (B129727) can also be used, particularly with stronger bases, but may lead to side reactions or slower rates due to solvation of the nucleophile.

Solvent-Free Conditions: In line with green chemistry principles, performing the reaction under solvent-free conditions, often with gentle heating, can be a highly efficient and environmentally friendly option. chemrxiv.org This approach maximizes reactant concentration, potentially leading to faster reaction rates.

Temperature Profile: Temperature control is essential for balancing reaction kinetics with the stability of reactants and products.

Ambient to Moderate Temperatures: Many aza-Michael additions proceed efficiently at room temperature (25°C) or with gentle heating (e.g., 40-60°C). rsc.org Operating at lower temperatures can enhance selectivity but may require longer reaction times.

The optimal combination of solvent and temperature must be determined empirically to achieve high yield and purity.

| Solvent | Temperature (°C) | Typical Outcome | Rationale |

| Tetrahydrofuran (THF) | 25 | Good to Excellent Yield | Polar aprotic nature facilitates the reaction without solvating the nucleophile excessively. rsc.org |

| Acetonitrile (MeCN) | 25-40 | Good Yield | Effective polar aprotic solvent, suitable for organocatalysis. mdpi.com |

| Ethanol (EtOH) | Reflux | Moderate to Good Yield | Protic nature may slow the reaction; often used in green synthesis protocols. jetir.org |

| Dichloroethane (DCE) | 60-120 | Good Yield | Higher boiling point allows for increased reaction temperatures if needed. researchgate.net |

| Solvent-Free | 80 | Good to Excellent Yield | Maximizes reactant concentration, reducing waste and reaction time. chemrxiv.org |

Pressure and Concentration Effects on Reaction Efficiency

The effects of pressure and reactant concentration are governed by fundamental principles of chemical kinetics and equilibrium.

Pressure: For the synthesis of 3-(1H-Pyrazol-4-YL)propanenitrile, which is a liquid-phase reaction that does not involve gaseous reactants or products, pressure is not a significant variable. Standard atmospheric pressure is typically sufficient, and the application of high pressure is generally not required and would not be economically viable for this type of transformation. According to Le Châtelier's principle, changes in pressure primarily affect equilibria involving gases with a net change in moles. libretexts.org

Concentration: The aza-Michael addition is a bimolecular reaction, meaning its rate is dependent on the concentration of both the pyrazole and acrylonitrile (B1666552).

Reaction Rate: Increasing the concentration of either reactant will typically lead to a higher reaction rate, as it increases the frequency of molecular collisions. In gram-scale syntheses, increasing the concentration has been shown to improve yields. rsc.org

Optimization: While higher concentrations are favorable for the reaction rate, practical limits exist due to solubility and the need to manage the reaction exotherm. The optimal concentration is a balance between achieving a reasonable reaction time and maintaining a safe, controlled process. Using one reactant in slight excess can also drive the reaction to completion.

Mechanistic Investigations of Crucial Synthetic Transformations

The core synthetic transformation is the base-catalyzed aza-Michael addition of 4-substituted pyrazole to acrylonitrile. The mechanism proceeds through the following key steps:

Deprotonation: A base (B:) removes the acidic proton from the N-1 position of the pyrazole ring. This generates a resonance-stabilized pyrazolate anion, which is a potent nucleophile. The choice of base can range from organic amines to inorganic bases like cesium carbonate (Cs₂CO₃). nih.govrsc.org

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of acrylonitrile. This is the conjugate addition step, where the electron pair from the nitrogen forms a new C-N bond. The π-electrons from the carbon-carbon double bond in acrylonitrile are pushed onto the α-carbon, and subsequently onto the nitrogen of the nitrile group, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated by the conjugate acid of the base (HB⁺) or another proton source in the reaction mixture. This step neutralizes the intermediate and yields the final product, 3-(1H-Pyrazol-4-yl)propanenitrile. The catalyst (B:) is regenerated, allowing it to participate in another cycle.

This catalytic cycle is highly efficient and represents a classic example of nucleophilic conjugate addition.

Stereoselective Synthesis Approaches (If applicable)

Stereoselective synthesis approaches are not applicable to the synthesis of this compound. The product molecule is achiral, meaning it does not possess any stereocenters (chiral carbons) and cannot exist as different enantiomers or diastereomers. The aza-Michael addition of pyrazole to acrylonitrile does not create a new stereocenter in the resulting product. Therefore, considerations of stereoselectivity are not relevant to its synthesis.

While asymmetric Michael additions are a significant field of study for creating chiral pyrazole derivatives, these methods are applied when the reaction itself generates a new stereocenter, which is not the case for this specific target compound. nih.gov

Application of Green Chemistry Principles in the Synthesis of the Compound

The synthesis of 3-(1H-Pyrazol-4-YL)propanenitrile is well-suited for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. jetir.org The core aza-Michael addition reaction is inherently atom-economical, providing a strong foundation for a green synthetic process.

Atom Economy: This metric evaluates how efficiently all atoms from the reactants are incorporated into the final desired product. chembam.com The ideal synthesis of 3-(1H-Pyrazol-4-yl)propanenitrile via the Michael addition of pyrazole and acrylonitrile is a prime example of a 100% atom-economical reaction.

C₄H₄N₂ (Pyrazole) + C₃H₃N (Acrylonitrile) → C₇H₇N₃ (3-(1H-Pyrazol-4-yl)propanenitrile)

In this addition reaction, all atoms from both starting materials are incorporated into the single product, with no byproducts formed. This represents the highest possible level of efficiency in terms of atom utilization. buecher.de

E-Factor (Environmental Factor): The E-Factor provides a more holistic view of the environmental impact by measuring the ratio of the mass of waste generated to the mass of the desired product. nih.gov An ideal E-Factor is 0.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Solvents: The largest contributor to waste in many chemical processes. Solvent selection and subsequent recycling are critical.

Catalyst: Although used in small amounts, the catalyst and any reagents needed for its removal contribute to the waste stream.

Workup and Purification: Water, salts, and organic solvents used during extraction, washing, and chromatography add to the total waste.

The goal in optimizing the synthesis is to minimize the E-Factor by using catalytic rather than stoichiometric reagents, reducing solvent volumes, and designing simpler purification procedures.

| Metric | Ideal Value | Application to Synthesis of C₇H₇N₃ |

| Atom Economy | 100% | The Michael addition of pyrazole and acrylonitrile is 100% atom-economical. buecher.de |

| E-Factor | 0 | The actual E-factor depends on the process. A solvent-free reaction with a recyclable catalyst would approach the ideal value. A process with extensive solvent use for reaction and purification could have an E-Factor of 5-50, typical for fine chemicals. nih.gov |

Adopting sustainable materials is a cornerstone of green chemistry.

Sustainable Solvents: The search for greener solvents is a key area of research. For the synthesis of this compound, several sustainable options can be considered to replace traditional volatile organic compounds (VOCs). usc.edu

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent green choice for many reactions, including some pyrazole syntheses. acs.org

Ethanol: Produced from renewable bio-based feedstocks, ethanol is a much more sustainable option than petroleum-derived solvents. sigmaaldrich.com

Solvent-Free Synthesis: The most sustainable approach is to eliminate the solvent entirely. Catalyst- and solvent-free aza-Michael additions have been successfully demonstrated, often requiring only thermal energy to proceed. chemrxiv.org

Sustainable Reagents:

Catalysts: Utilizing highly efficient, recyclable catalysts (such as heterogeneous catalysts) can significantly reduce waste compared to using stoichiometric reagents that are consumed in the reaction. researchgate.net

Renewable Feedstocks: While the direct precursors (pyrazole and acrylonitrile) are typically derived from petrochemical sources, broader green chemistry initiatives focus on developing pathways to produce such building blocks from renewable biomass. jetir.org

By focusing on high atom economy, minimizing the E-Factor through careful process design, and utilizing sustainable solvents and reagents, the synthesis of this compound can be aligned with modern principles of sustainable chemical manufacturing.

Waste Minimization Strategies

In the synthesis of Active Pharmaceutical Ingredients (APIs) like this compound, a focus on waste minimization is crucial for developing environmentally sustainable and economically viable manufacturing processes. acs.orgacsgcipr.org The principles of green chemistry provide a framework for reducing the environmental footprint of chemical syntheses. researchgate.nettandfonline.com Strategies for waste minimization in the synthesis of this target molecule can be multifaceted, involving careful selection of solvents and catalysts, and the adoption of process optimization metrics to quantify and reduce waste.

A key metric adopted by the pharmaceutical industry to benchmark the sustainability of a manufacturing process is Process Mass Intensity (PMI). acs.orgacsgcipr.org PMI is defined as the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final API produced. acsgcipr.org A lower PMI value indicates a more efficient and less wasteful process. Traditional pharmaceutical processes can have PMI values in the range of 100 to 200, with solvents often being the largest contributor to the waste stream.

Aqueous Medium: Utilizing water as a solvent is a highly effective green strategy. researchgate.netthieme-connect.com Where feasible, conducting reaction steps in an aqueous medium can drastically reduce the environmental impact associated with solvent use and disposal. Multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in water, often with the aid of catalysts to improve solubility and reaction rates. mdpi.com

Solvent-Free Conditions: An even more effective approach is the elimination of solvents altogether. tandfonline.comtandfonline.com Solvent-free or "neat" reactions, often facilitated by techniques like grinding or microwave irradiation, can lead to significant reductions in waste and energy consumption. researchgate.netbohrium.com Research has demonstrated the successful synthesis of various pyrazole systems under solvent-free conditions, offering a promising avenue for waste reduction. tandfonline.comtandfonline.com

Solvent Recycling: When the use of organic solvents is unavoidable, implementing robust solvent recovery and recycling programs is essential. Techniques such as distillation can be employed to purify and reuse solvents, thereby reducing both waste volume and the need for virgin solvent purchases.

The use of catalysts is fundamental to modern organic synthesis. Green catalytic approaches focus on using non-toxic, recyclable catalysts to improve reaction efficiency and reduce waste.

Heterogeneous Catalysts: Unlike homogeneous catalysts that are dissolved in the reaction medium and can be difficult to separate, heterogeneous catalysts exist in a different phase (typically solid) and can be easily recovered by filtration. nih.gov This allows for their reuse across multiple reaction cycles, minimizing catalyst waste. For pyrazole synthesis, various solid-supported catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles, have been developed to facilitate environmentally friendly processes. thieme-connect.comnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally benign alternative to traditional chemical catalysts. While specific applications to this compound are not widely documented, the broader field of biocatalysis is rapidly expanding and presents future opportunities for greener synthetic routes.

Process intensification involves developing smaller, more efficient, and safer production methods. This can be achieved through the use of alternative energy sources that can accelerate reaction rates and reduce reaction times, leading to lower energy consumption and waste.

Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to dramatically shorter reaction times and higher yields compared to conventional heating methods. researchgate.netrsc.org This energy-efficient technique has been successfully applied to the synthesis of various pyrazole derivatives. rsc.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance reaction rates through acoustic cavitation. researchgate.net This technique has been used for the efficient synthesis of pyrazole compounds, often in aqueous media, further contributing to the green credentials of the process. nih.gov

To quantify the impact of these strategies, a comparison between a hypothetical "Traditional Pathway" and a "Greener Pathway" for a key synthetic step can be illustrative. The following table demonstrates the potential reduction in waste as measured by Process Mass Intensity (PMI).

Table 1: Comparison of Process Mass Intensity (PMI) for a Hypothetical Synthetic Step This table is for illustrative purposes and based on typical values reported for pharmaceutical processes.

| Parameter | Traditional Pathway | Greener Pathway | Waste Reduction Strategy Employed |

|---|---|---|---|

| Solvent | Toluene (10 L) | Water (5 L) | Use of a green solvent |

| Catalyst | Homogeneous Acid Catalyst (0.5 kg) | Recyclable Heterogeneous Catalyst (0.1 kg) | Use of a recyclable catalyst |

| Reaction Time | 12 hours | 2 hours (Microwave-assisted) | Process intensification |

| Work-up/Purification | Solvent Extraction (5 L Ethyl Acetate) | Filtration and Recrystallization from Water | Simplified, solvent-reducing work-up |

| Total Mass Input (Approx.) | ~16 kg | ~6 kg | Overall reduction in material usage |

| Product Output | 1 kg | 1 kg | |

| Estimated PMI | 16 | 6 | Significant PMI reduction |

By adopting green chemistry principles, a significant reduction in waste can be achieved. The strategies outlined above—from solvent substitution and catalyst optimization to the use of modern energy sources—provide a clear roadmap for minimizing the environmental impact of synthesizing this compound.

Advanced Structural Elucidation and Conformational Analysis of 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques provide a detailed picture of the molecular structure, bonding, and electronic environment of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride.

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons in a molecule. For this compound, 1H and 13C NMR spectra would confirm the connectivity of the pyrazole (B372694) ring and the propanenitrile side chain.

In the 1H NMR spectrum, the protons of the pyrazole ring are expected to appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the nitrile group and the protonation of the pyrazole ring. The methylene (B1212753) protons of the propanenitrile chain would likely appear as two triplets due to coupling with each other.

The 13C NMR spectrum would show characteristic signals for the carbons of the pyrazole ring, the methylene carbons, and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

Hypothetical 1H NMR Data for this compound in D2O

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | H5 (pyrazole) |

| 7.90 | s | 1H | H3 (pyrazole) |

| 4.45 | t | 2H | -CH2-N |

| 3.05 | t | 2H | -CH2-CN |

Hypothetical 13C NMR Data for this compound in D2O

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C3/C5 (pyrazole) |

| 135.0 | C3/C5 (pyrazole) |

| 120.0 | C4 (pyrazole) |

| 118.5 | -CN |

| 48.0 | -CH2-N |

| 19.5 | -CH2-CN |

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule.

Upon ionization, the molecular ion would likely undergo characteristic fragmentation, such as the loss of the nitrile group, cleavage of the propanenitrile side chain, and fragmentation of the pyrazole ring. Elucidating these fragmentation patterns is essential for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures.

Hypothetical HRMS and MS/MS Fragmentation Data for this compound

| Technique | Ion | m/z (calculated) | m/z (found) |

| HRMS-ESI+ | [M+H]+ | 158.0740 | 158.0742 |

| MS/MS | [M+H - HCN]+ | 131.0662 | 131.0665 |

| MS/MS | [M+H - C2H2CN]+ | 107.0498 | 107.0501 |

| MS/MS | [C4H5N2]+ | 81.0453 | 81.0455 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For this compound, these techniques would be used to identify the characteristic functional groups and to study intermolecular interactions, such as hydrogen bonding.

The IR spectrum is expected to show a strong absorption band for the C≡N stretching of the nitrile group. The N-H stretching vibrations of the protonated pyrazole ring would likely appear as a broad band at higher wavenumbers. The C-H stretching and bending vibrations of the pyrazole ring and the propanenitrile chain would also be observed. mdpi.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study the crystal lattice vibrations.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm-1) | Assignment | Technique |

| 3100-2800 (broad) | N-H stretch (pyrazole) | IR |

| 2950 | C-H stretch (aliphatic) | IR, Raman |

| 2250 | C≡N stretch | IR, Raman |

| 1620 | C=N stretch (pyrazole) | IR, Raman |

| 1550 | N-H bend (pyrazole) | IR |

| 1450 | C-H bend (aliphatic) | IR |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is the primary chromophore in this compound. The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the pyrazole ring. The position and intensity of these bands can be influenced by the substituents on the ring and the solvent polarity. The protonation of the pyrazole ring in the hydrochloride salt may also lead to shifts in the absorption maxima compared to the free base.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695)

| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| 215 | 12,000 | π-π* |

X-ray Crystallography of this compound and Its Crystal Forms

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid.

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the conformational preferences of the molecule in the solid state.

Furthermore, the crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding between the protonated pyrazole ring and the chloride anion, as well as other non-covalent interactions that dictate the molecular packing in the crystal lattice. Understanding the crystal packing is important for predicting the physical properties of the solid, such as solubility and melting point.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 980.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Hydrogen Bonds | N-H···Cl |

Structural Analysis of Co-crystals, Solvates, and Hydrates

The formation of co-crystals, solvates, and hydrates can significantly influence the physicochemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability. This is achieved through the incorporation of a co-former, solvent, or water molecule into the crystal lattice of the active pharmaceutical ingredient (API). The resulting new crystalline forms possess distinct crystal structures and intermolecular interactions.

In the case of this compound, a systematic search of crystallographic databases and the scientific literature did not yield any reports on the successful synthesis and structural analysis of its co-crystals, solvates, or hydrates. Such studies would typically involve techniques like X-ray diffraction (single-crystal or powder) to determine the precise arrangement of molecules in the crystal lattice. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy would be employed to probe the changes in vibrational modes upon the formation of these new solid forms, providing insights into the intermolecular interactions, particularly hydrogen bonding. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be crucial to characterize the thermal stability and phase behavior of these forms.

Without experimental data, any discussion on the potential hydrogen bonding patterns or crystal packing of this compound in such forms would be purely speculative.

Computational Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools to investigate the conformational preferences and flexibility of molecules. These methods can predict the relative energies of different conformers and map out the energy landscape, offering insights into the molecule's behavior in different environments.

Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods used to perform conformational searches and calculate the electronic structure of molecules with high accuracy. A conformational search for this compound would involve systematically exploring its potential energy surface to identify stable conformers. This is typically done by rotating the rotatable bonds, such as the C-C bonds in the propanenitrile side chain. For each generated conformation, the geometry would be optimized to find the nearest local energy minimum, and the corresponding energy would be calculated.

The results of such a study would likely be presented in a data table listing the identified low-energy conformers, their relative energies, and key dihedral angles. However, no such computational studies specifically focused on this compound have been published.

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve simulating the motion of its atoms over time, governed by a force field that describes the interatomic interactions. This would provide a dynamic picture of the molecule's conformational flexibility, or "fluxionality."

By analyzing the trajectory of the simulation, one could identify the most populated conformational states, the transitions between them, and the timescales of these motions. This information is valuable for understanding how the molecule might interact with its environment, for instance, a biological receptor. As with other aspects of this compound's detailed analysis, specific MD simulation studies for this compound are not available in the current body of scientific literature.

Theoretical and Computational Chemistry Investigations of 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer detailed information about the electronic properties and reactivity of molecules like pyrazole (B372694) derivatives. eurasianjournals.com Such studies are fundamental in predicting how a molecule will interact with biological targets. eurasianjournals.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates lower stability and higher chemical reactivity. researchgate.net In pyrazole derivatives, these orbitals are crucial for understanding their interactions and reaction mechanisms. sapub.org

Table 1: Conceptual Frontier Molecular Orbital Properties for Pyrazole Derivatives

| Parameter | Description | Typical Predicted Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 | Higher values indicate stronger nucleophilic character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 | Lower values indicate stronger electrophilic character. |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.5 | A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact with one another, particularly in identifying sites for electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id

An ESP map displays different regions of electrostatic potential on the electron density surface. avogadro.cc

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are electron-rich and are susceptible to attack by electrophiles.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These sites are electron-poor and are susceptible to attack by nucleophiles.

Green/Yellow Regions: Represent neutral or intermediate potential.

For 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, making it a likely site for hydrogen bonding or interaction with electrophiles. The hydrogen atom on the protonated nitrogen and the hydrogens of the propyl chain would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The electron-withdrawing cyano group would also influence the charge distribution significantly.

Table 2: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted ESP | Chemical Character | Potential Interaction |

| Pyrazole Ring Nitrogen Atoms | Negative (Red) | Electron-rich / Nucleophilic | Electrophilic attack, Hydrogen bond accepting |

| Proton on Pyrazole Nitrogen (Hydrochloride) | Positive (Blue) | Electron-poor / Electrophilic | Nucleophilic attack, Hydrogen bond donating |

| Nitrile Group Nitrogen | Negative (Red) | Electron-rich | Electrophilic attack |

| Alkyl Propanenitrile Chain | Neutral to Slightly Positive | Generally non-polar | Van der Waals interactions |

While FMO analysis provides a general overview of reactivity, global and local reactivity descriptors derived from DFT offer more quantitative insights. researchgate.net

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness and indicates a higher propensity for reaction.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ2 / (2η) (where μ is the chemical potential, -χ). It quantifies the energy stabilization when the system acquires additional electronic charge.

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. scm.com Fukui functions and the dual descriptor are powerful tools for this purpose. scm.comhackernoon.com

Fukui Function (f(r)): This function indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. hackernoon.com

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

Dual Descriptor (Δf(r)): This descriptor refines the predictions of Fukui functions and can unambiguously identify nucleophilic and electrophilic regions. researchgate.netresearchgate.net A positive value of Δf(r) indicates an electrophilic site, while a negative value indicates a nucleophilic site. researchgate.net

Table 3: Conceptual Reactivity Indices for Key Atoms

| Atom/Region | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Predicted Reactivity |

| N1 (Pyrrolic-type) | Low | High | Negative | Site for electrophilic attack |

| N2 (Pyridinic-type) | High | Low | Positive | Site for nucleophilic attack |

| C4 (of Pyrazole) | Moderate | Moderate | Varies | Can be susceptible to either attack depending on substituents |

| N (of Nitrile) | High | Low | Positive | Site for nucleophilic attack |

In Silico Prediction of Intrinsic Molecular Properties

In silico methods provide rapid and cost-effective ways to predict crucial physicochemical properties that govern a molecule's behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Lipophilicity is a critical property that influences a drug's ability to cross cell membranes. mdpi.com It is commonly expressed as the partition coefficient (logP), which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in an aqueous solvent. mdpi.com For ionizable compounds, the distribution coefficient (logD) is used, which considers the partition of all ionic and neutral species at a specific pH.

Computational programs can accurately predict logP values. For a compound to have a reasonable probability of being well-absorbed, its calculated logP (ClogP) value is generally expected to be less than 5.0, according to Lipinski's rule of five. nih.govmdpi.com The presence of the polar pyrazole ring, the nitrile group, and especially the hydrochloride salt form in this compound would be expected to result in a relatively low logP value, indicating higher water solubility. Polarity is often described by the topological polar surface area (TPSA), which is the surface sum over all polar atoms. A higher TPSA is generally associated with lower membrane permeability.

Table 4: Predicted Physicochemical and Polarity Properties

| Property | Description | Predicted Value Range | Implication |

| logP | Octanol-water partition coefficient for the neutral species. | 0.5 - 1.5 | Indicates moderate to low lipophilicity. |

| logD at pH 7.4 | Distribution coefficient at physiological pH. | < 0 | The ionized (hydrochloride) form significantly increases water solubility. |

| TPSA (Å2) | Topological Polar Surface Area. | 60 - 80 | Suggests moderate cell membrane permeability. |

| Water Solubility (logS) | Logarithm of the molar solubility in water. | -2.0 to -3.5 | Indicates good aqueous solubility. |

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and determines its ionization state at a given pH. nih.gov The protonation state is critical as it affects solubility, receptor binding, and membrane transport. Pyrazole is a weak base with a pKa of approximately 2.5 for its conjugate acid. wikipedia.org It has two nitrogen atoms: a pyrrole-type nitrogen (N1) which is typically non-basic as its lone pair is part of the aromatic system, and a pyridine-type nitrogen (N2) which is basic. researchgate.net

The compound is a hydrochloride salt, meaning it is protonated. Computational algorithms can predict the pKa values of the ionizable groups. For this compound, the key equilibrium would be the deprotonation of the pyrazolium ring. researchgate.net At physiological pH (7.4), which is well above the typical pKa of a pyrazolium ion, the compound would predominantly exist in its neutral, deprotonated form.

Table 5: pH-Dependent Protonation States

| pH Range | Dominant Species | Net Charge | Key Characteristics |

| pH < 2.5 | Protonated (Pyrazolium ion) | +1 | High water solubility, exists as the hydrochloride salt. |

| pH > 2.5 | Neutral (Pyrazole) | 0 | Less water-soluble than the protonated form, but still polar. |

Molecular Docking Studies and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein.

Computational screening, or virtual screening, utilizes docking to test a large library of compounds against a target protein to identify potential hits. For a novel compound like this compound, the initial step would be to identify potential biological targets. Pyrazole derivatives have been shown to interact with a wide range of targets, including protein kinases, enzymes, and receptors involved in various diseases. mdpi.comresearchgate.netnih.gov For instance, pyrazole-containing compounds have been investigated as inhibitors of enzymes like meprin α and β, and as ligands for protein kinases. nih.gov

Once potential targets are identified, molecular docking simulations are performed to predict the binding mode of this compound within the active site of these proteins. The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is typically optimized to its lowest energy conformation. The protein structure is obtained from databases like the Protein Data Bank (PDB), and it is prepared by adding hydrogen atoms, assigning appropriate protonation states to residues, and removing water molecules.

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then scored based on how well they fit energetically and sterically. The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex. nih.govresearchgate.net For example, the pyrazole ring itself can participate in π–π interactions with aromatic residues in the active site. nih.gov The nitrile group, being a strong hydrogen bond acceptor, could also play a significant role in the binding affinity. nih.govresearchgate.net

An illustrative computational screening of this compound against a panel of protein kinases could yield results similar to those shown in the hypothetical table below.

Table 1: Illustrative Computational Screening Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | Asp165, Phe166, Val23 | Hydrogen Bond, π-π Stacking |

| Kinase C | -6.2 | Ser10, Ala85 | Hydrogen Bond |

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. wikipedia.org The accuracy of a docking study heavily relies on the ability of the scoring function to correctly rank different binding poses and to distinguish true binders from non-binders. There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. semanticscholar.org

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from a database of known protein-ligand complexes to evaluate the likelihood of certain intermolecular contacts.

The evaluation of different scoring functions is crucial for a reliable prediction of binding affinity. nih.govacs.org A comparative analysis of various scoring functions would be necessary to select the most appropriate one for the target system. mdpi.com The performance of a scoring function is often assessed by its ability to reproduce the experimentally determined binding mode and to correlate the predicted binding scores with experimental binding affinities.

A hypothetical comparison of different scoring functions for the docking of this compound into the active site of a target kinase is presented below.

Table 2: Hypothetical Evaluation of Scoring Functions

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Correlation with Experimental Data (R²) (Hypothetical) |

|---|---|---|

| X-Score | -9.2 | 0.65 |

| ChemScore | -8.7 | 0.61 |

| GoldScore | -8.1 | 0.58 |

| AutoDock Vina | -9.5 | 0.68 |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and the stability of intermolecular interactions. nih.govyoutube.com

For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess its stability. The simulation is typically run for a period of nanoseconds to microseconds. The trajectory of the simulation is then analyzed to monitor key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds. rsc.orgresearchgate.net

A stable complex would be indicated by a low and converging RMSD for both the protein and the ligand. The RMSF analysis can highlight flexible regions of the protein and the ligand. The analysis of hydrogen bonds and other interactions throughout the simulation provides a measure of their stability and importance for the binding. researchgate.net

The following table provides an example of the parameters that would be analyzed in an MD simulation study.

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Analysis

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD of Protein | Measures the deviation of the protein backbone from its initial structure. | Converged at 2.5 Å, indicating a stable protein structure. |

| RMSD of Ligand | Measures the deviation of the ligand from its initial docked pose. | Remained below 1.5 Å, suggesting stable binding. |

| RMSF of Residues | Indicates the flexibility of individual amino acid residues. | Higher fluctuations in loop regions, lower in the active site. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Hydrogen bond between the nitrile nitrogen and a key residue showed >80% occupancy. |

Chemical Biology and Mechanistic Studies of 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride Pre Clinical, Non Human Focus

Cellular Level Investigations Using Non-human Cell Lines

Global Gene Expression and Proteomic Profiling in Response to the Compound

Comprehensive studies on the global gene expression and proteomic profiling of 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride have not been identified in the public domain. Such studies are crucial for understanding the broader biological impact of a compound.

Typically, gene expression profiling would be conducted using techniques like microarray analysis or RNA-sequencing (RNA-Seq) on cells or tissues from non-human model organisms exposed to the compound. The goal would be to identify up-regulated and down-regulated genes, which can provide insights into the cellular pathways affected by the compound.

Proteomic profiling, often carried out using methods like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, would complement the gene expression data by revealing changes at the protein level. This can help in identifying protein biomarkers and understanding post-translational modifications induced by the compound.

Table 1: Hypothetical Gene Expression Changes in a Model System

| Gene | Fold Change | p-value | Biological Process |

|---|---|---|---|

| Gene A | No Data Available | No Data Available | No Data Available |

| Gene B | No Data Available | No Data Available | No Data Available |

Table 2: Hypothetical Proteomic Changes in a Model System

| Protein | Fold Change | p-value | Cellular Component |

|---|---|---|---|

| Protein X | No Data Available | No Data Available | No Data Available |

| Protein Y | No Data Available | No Data Available | No Data Available |

In Vitro and Ex Vivo ADMET Studies (Excluding Toxicity as an outcome or human clinical context)

Specific in vitro and ex vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound are not available in published literature. These studies are fundamental in preclinical development to assess the pharmacokinetic properties of a compound.

Metabolic Stability Profiling (e.g., Liver Microsomes, Hepatocytes, S9 fractions)

There is no published data on the metabolic stability of this compound. Metabolic stability assays are typically performed using liver fractions (microsomes, hepatocytes, or S9 fractions) from various species to predict the in vivo clearance of a compound. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes.

Table 3: Illustrative Metabolic Stability Data

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat Liver Microsomes | No Data Available | No Data Available |

| Mouse Liver Microsomes | No Data Available | No Data Available |

Permeability Assays (e.g., Caco-2, PAMPA, MDCK)

Information regarding the permeability of this compound is not available. Permeability is a key factor in determining the oral absorption of a drug. Assays like the Caco-2 cell monolayer assay, the Parallel Artificial Membrane Permeability Assay (PAMPA), and the Madin-Darby Canine Kidney (MDCK) cell assay are commonly used to evaluate a compound's ability to cross biological membranes.

Table 4: Representative Permeability Assay Results

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Caco-2 (A to B) | No Data Available | No Data Available |

| Caco-2 (B to A) | No Data Available | No Data Available |

Plasma Protein Binding Studies

Data on the plasma protein binding of this compound could not be located. The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. This is typically determined by methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.

Table 5: Sample Plasma Protein Binding Data

| Species | Percent Bound (%) |

|---|---|

| Rat Plasma | No Data Available |

| Mouse Plasma | No Data Available |

Mechanism of Action Elucidation in Model Biological Systems (e.g., yeast, bacteria, primary cells, non-human tissues)

The specific mechanism of action for this compound has not been elucidated in the available scientific literature. Studies in model systems are essential to identify the molecular targets and pathways through which a compound exerts its effects.

Identification of Molecular Endpoints and Biomarkers

Without mechanism of action studies, no molecular endpoints or biomarkers for this compound have been identified. Such endpoints and biomarkers are critical for monitoring the biological activity of the compound in preclinical and potentially clinical settings. They can include changes in the expression or activity of specific proteins, levels of metabolites, or other measurable biological parameters.

Table 6: Potential Molecular Endpoints and Biomarkers

| Model System | Molecular Endpoint/Biomarker | Method of Detection |

|---|---|---|

| No Data Available | No Data Available | No Data Available |

| No Data Available | No Data Available | No Data Available |

Structure Activity Relationship Sar and Analog Design for 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride Derivatives

Rational Design Principles for Structural Modification of the Core Scaffold

The design of new derivatives based on the 3-(1H-pyrazol-4-yl)propanenitrile scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net These strategies involve systematic modifications to the pyrazole (B372694) core, the propanenitrile side chain, and the available substitution points on the heterocyclic ring.

Bioisosteric replacement is a key strategy for optimizing lead compounds by substituting a specific group or moiety with another that has similar physical or chemical properties, leading to improved biological activity or pharmacokinetics. nih.gov The pyrazole ring itself is often considered a bioisostere for other aromatic systems like benzene (B151609) or phenol, offering advantages such as lower lipophilicity and the ability to act as a hydrogen bond donor. nih.gov

In the context of the pyrazole scaffold, several bioisosteric replacements have been successfully explored. For instance, in the development of cannabinoid CB1 receptor antagonists based on the 1,5-diarylpyrazole structure of Rimonabant, the pyrazole core has been replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. acs.orgnih.gov These analogs often retain the desired antagonistic activity while demonstrating considerable receptor subtype selectivity. acs.orgnih.gov Similarly, replacing the pyrazole C3-carboxamide moiety with a 5-alkyl oxadiazole ring led to a novel class of CB1 antagonists. rsc.org Scaffold hopping can also involve replacing a portion of the molecule, such as the pyrazole 5-aryl moiety, with groups like alkynylthiophenes to discover new chemical classes with high potency. researchgate.netnih.gov

These strategies suggest that the pyrazole ring in 3-(1H-pyrazol-4-yl)propanenitrile derivatives could be replaced with other heterocycles to modulate target engagement and physicochemical properties.

Table 1: Potential Bioisosteric Replacements for the Pyrazole Ring

| Original Scaffold | Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Pyrazole | Imidazole | Retained biological activity, potential for improved in vivo efficacy. acs.orgnih.gov | acs.orgnih.gov |

| Pyrazole | Triazole | Maintained antagonistic activity, potential for subtype selectivity. acs.orgnih.gov | acs.orgnih.gov |

| Pyrazole | Thiazole | Demonstrated bioisosteric relationship with pyrazole in receptor binding. acs.orgnih.gov | acs.orgnih.gov |

Optimizing a ligand's binding affinity and selectivity often involves reducing its conformational flexibility. By introducing structural constraints, a molecule can be locked into a bioactive conformation that fits more precisely into the target's binding site. mdpi.com This approach has been applied to pyrazole-based compounds by incorporating the core scaffold into larger, more rigid tricyclic systems. mdpi.com

For example, the synthesis of 1,4-dihydroindeno[1,2-c]pyrazole derivatives, which constrain the geometry of the pyrazole and its substituents, resulted in ligands with very high binding affinity and exceptional selectivity for the CB2 receptor over the CB1 receptor. mdpi.com Expanding the central ring of these tricyclic systems can further modulate conformational changes that favor binding to different receptor subtypes. mdpi.com For derivatives of 3-(1H-pyrazol-4-yl)propanenitrile, this principle could be applied by cyclizing the propanenitrile side chain back onto the pyrazole ring or by fusing the pyrazole core with other ring systems to create more rigid analogs for improved target engagement.

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govresearchgate.net The core scaffold of 3-(1H-pyrazol-4-yl)propanenitrile offers several positions for substitution, primarily at the N1, C3, and C5 positions of the pyrazole ring.

Structure-activity relationship studies of pyrazole-based CB1 receptor antagonists revealed strict structural requirements for potent activity. These include a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position. nih.govacs.org Altering these substituents significantly impacts potency and selectivity. For instance, replacing the p-chlorophenyl group at C5 with a p-iodophenyl group resulted in one of the most potent compounds in that series. nih.gov

Similarly, in the development of kinase inhibitors, substitutions on the pyrazole ring are crucial for achieving potency and selectivity. An ortho substitution on a phenyl ring attached to the pyrazole core was found to be important for selectivity of a JAK1 inhibitor over JAK2. nih.gov The effects of substituents can also be subtle, influencing magnetic and electronic properties in metal complexes, which can be relevant for metalloenzyme inhibitors. rsc.org Therefore, a systematic exploration of various functional groups (e.g., halogens, alkyl, aryl, hydroxyl) at the N1, C3, and C5 positions of the 3-(1H-pyrazol-4-yl)propanenitrile scaffold is a critical step in developing analogs with desired activities. nih.govbeilstein-archives.org

Synthetic Approaches for the Generation of Diverse Analog Libraries

The generation of diverse analog libraries is essential for comprehensive SAR studies. The pyrazole scaffold is synthetically accessible through several robust and versatile methods. nih.gov

The most conventional approaches to pyrazole synthesis include:

Cyclocondensation: This involves the reaction of a hydrazine (B178648) or its derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. This method is highly versatile, as the diversity of the final pyrazole is determined by the substituents on both the hydrazine and the dicarbonyl starting materials. nih.govrsc.org

1,3-Dipolar Cycloaddition: This reaction typically involves a diazo compound reacting with an alkyne or alkene. It offers a different route to the pyrazole core and can be highly regioselective. rsc.org

Modern synthetic chemistry has introduced more advanced techniques for generating pyrazole libraries efficiently. Microwave-assisted synthesis can accelerate reaction times and improve yields. nih.gov Multicomponent reactions, where three or more reactants combine in a single pot to form the product, are particularly powerful for creating molecular diversity with high atom economy. mdpi.com Furthermore, transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling, allow for the late-stage functionalization of the pyrazole core, enabling the synthesis of complex derivatives from common intermediates. ktu.edu

For the 3-(1H-pyrazol-4-yl)propanenitrile scaffold, a general approach could involve the Vilsmeier-Haack reaction of a substituted hydrazone to create a 4-formyl pyrazole intermediate. wisdomlib.org This aldehyde can then be further elaborated to install the propanenitrile side chain, while the initial choice of hydrazine determines the substituent at the N1 position.

Comprehensive SAR Studies Correlating Structural Features with Observed Pre-clinical Activities

SAR studies establish a correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, extensive SAR data is available across various biological targets, including G-protein coupled receptors, enzymes, and ion channels.

For example, in the context of P2X7 receptor antagonists , high-throughput screening identified a (1H-pyrazol-4-yl)acetamide lead compound. nih.govresearchgate.net Subsequent optimization revealed that the nature of the substituents on both the pyrazole ring and the terminal amide of the side chain was critical for potency. nih.gov

Table 2: SAR of (1H-Pyrazol-4-yl)acetamide P2X7 Antagonists

| Compound | R1 (Pyrazole N1) | R2 (Amide) | Potency (pIC50) |

|---|---|---|---|

| Lead (1) | 2,4-dichlorophenyl | 2-cyanophenyl | 7.1 |

| Analog A | 2,4-dichlorophenyl | 2-chloro-4-fluorophenyl | 7.5 |

| Analog B | 2-chloro-4-fluorophenyl | 2-cyanophenyl | 7.8 |

| Optimized (32) | 2-chloro-4-fluorophenyl | 2-chloro-4-fluorophenyl | 8.2 |

Data derived from literature descriptions to illustrate SAR trends. nih.gov

In the field of metalloenzyme inhibitors , pyrazole-based compounds have been developed as potent inhibitors of meprins α and β. SAR studies showed that 3,5-diphenylpyrazole (B73989) derivatives were highly active. scispace.com The introduction of different substituents at the 3- and 5-positions significantly influenced inhibitory activity, with a cyclopentyl group maintaining high potency, while smaller (methyl) or larger (benzyl) groups led to a decrease in activity. scispace.com The introduction of a 4-halophenol moiety led to the most potent pan-meprin inhibitor identified in the study, likely due to favorable interactions within the enzyme's S1' subpocket. scispace.com

Table 3: SAR of Pyrazole-based Meprin α Inhibitors

| Compound | R1 (Position 3) | R2 (Position 5) | Meprin α IC50 (nM) |

|---|---|---|---|

| 7a | Phenyl | Phenyl | 50 |

| 15a | Methyl | Phenyl | 1100 |

| 15b | Benzyl | Phenyl | 1000 |

| 15c | Cyclopentyl | Phenyl | 70 |

| 15m | 4-Bromophenyl | 3-Chloro-4-hydroxyphenyl | 1 |

Data sourced from a study on meprin inhibitors. scispace.com

These examples highlight the importance of systematic structural modification and demonstrate how specific functional groups at defined positions on the pyrazole scaffold drive preclinical activity. Similar detailed SAR studies would be essential for optimizing derivatives of 3-(1H-pyrazol-4-yl)propanenitrile for any given biological target.

Lead Optimization Strategies Based on SAR Insights (Focus on chemical modifications and improved target engagement)

Lead optimization is an iterative process that uses SAR data to refine the structure of a lead compound to produce a clinical candidate with improved potency, selectivity, and drug-like properties. nih.govresearchgate.net For pyrazole-based compounds, this process involves targeted chemical modifications guided by an understanding of how different structural features interact with the biological target. acs.org

An example of lead optimization can be seen in the development of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase. acs.org Initial SAR studies revealed the importance of methyl groups at the C3 and C5 positions for maintaining potency. acs.org A key optimization step involved capping the sulfonamide group, which reduced the polar surface area and acidity of the molecule. This modification led to a marked increase in blood-brain barrier penetration, a critical property for treating the neurological stage of the associated disease. acs.org Further modifications, such as introducing a flexible linker, helped to improve selectivity against the human enzyme. acs.org

These cases demonstrate a clear strategy: SAR insights identify which parts of the molecule are crucial for target engagement (the "pharmacophore") and which can be modified to tune physicochemical properties. For a lead compound based on the 3-(1H-pyrazol-4-yl)propanenitrile scaffold, optimization would likely involve modifying substituents on the pyrazole ring to enhance potency and selectivity, while simultaneously altering the propanenitrile side chain or other peripheral groups to improve solubility, metabolic stability, and other pharmacokinetic parameters.

Prodrug and Pro-Tide Strategies for Modulating Biological Properties (Chemical design aspects)

While specific research on prodrug and pro-tide strategies for 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride is not extensively available in publicly accessible literature, the chemical design principles for modulating the biological properties of pyrazole-containing compounds can be extrapolated from established strategies applied to similar heterocyclic scaffolds. These strategies aim to overcome undesirable physicochemical, pharmacokinetic, or pharmacodynamic properties of a parent drug molecule, such as poor solubility, limited permeability, rapid metabolism, or lack of tissue-specific targeting.

Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. This approach allows for the modification of the drug's properties by temporarily masking a key functional group.

A more advanced and specific prodrug technology is the Pro-Tide™ (pro-nucleotide) approach. This strategy was initially developed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many antiviral and anticancer nucleoside analogs. The chemical design of a Pro-Tide™ involves masking the phosphate (B84403) group with an amino acid ester and an aryl group, creating a phosphoramidate (B1195095) moiety. This design enhances cell permeability and allows for intracellular cleavage by specific enzymes to release the active phosphorylated drug.

Prodrug Strategies for Pyrazole Derivatives

The pyrazole scaffold is present in numerous approved drugs, and in several cases, a prodrug approach has been successfully employed to enhance their therapeutic potential. These strategies typically involve the chemical modification of functional groups on the pyrazole ring or its substituents.

Ester Prodrugs: Carboxylic acid or hydroxyl functionalities on a pyrazole derivative can be esterified to improve properties like lipophilicity and cell membrane permeability.

Telotristat ethyl is an example of an ethyl ester prodrug. It is administered to treat diarrhea associated with carcinoid syndrome. In the body, it is hydrolyzed to its active form, telotristat, which is a tryptophan hydroxylase inhibitor. nih.gov

Omidenepag isopropyl is another instance of an isopropyl ester prodrug used in the treatment of glaucoma and ocular hypertension. It is hydrolyzed in vivo to its active metabolite, omidenepag. nih.gov

A series of pyrazole ester prodrugs has also been synthesized and evaluated for in vitro cyclooxygenase-2 (COX-2) inhibitory activity, demonstrating the broad applicability of this strategy for pyrazole-based anti-inflammatory agents. mdpi.com

Phosphate Prodrugs: For compounds containing a hydroxyl group, conversion to a phosphate ester can significantly increase aqueous solubility, making the drug suitable for intravenous administration.

Barasertib (AZD1152) , an inhibitor of Aurora B kinase for cancer therapy, is a phosphate prodrug. It is rapidly converted in vivo by phosphatases to its active form, barasertib-hQPA (AZD1152-HQPA). mdpi.com

The following table summarizes these examples of prodrug strategies for pyrazole-containing pharmaceuticals.

| Prodrug Name | Parent Drug | Promoieties | Functional Group on Parent Drug | Therapeutic Improvement |

| Telotristat ethyl | Telotristat | Ethyl | Carboxylic acid | Enhanced oral bioavailability |

| Omidenepag isopropyl | Omidenepag | Isopropyl | Carboxylic acid | Improved ocular penetration |

| Barasertib (AZD1152) | Barasertib-hQPA | Phosphate | Hydroxyl | Increased aqueous solubility for IV administration |

Pro-Tide Strategies: A Hypothetical Application to Pyrazole Derivatives

The Pro-Tide™ technology, while predominantly applied to nucleoside analogs, offers a versatile chemical design that could potentially be adapted for non-nucleoside heterocyclic compounds like 3-(1H-Pyrazol-4-YL)propanenitrile, should a phosphorylated active form be desirable. The core principle is to deliver a monophosphate metabolite into cells, which can be particularly useful if the parent compound's activity is dependent on phosphorylation.

The chemical design of a Pro-Tide™ involves a phosphoramidate structure where the phosphorus atom is bonded to:

The parent drug molecule (via a hydroxyl group).

An aryl group (often a substituted phenol).

The nitrogen atom of an amino acid ester.

This structure is designed to be neutral and lipophilic, facilitating its passage across the cell membrane. Once inside the cell, the Pro-Tide™ is metabolized in a stepwise manner:

The amino acid ester is hydrolyzed by a cellular esterase (e.g., Cathepsin A or Carboxylesterase) to yield a carboxylate intermediate.

The carboxylate group of the amino acid then cyclizes, leading to the cleavage of the P-OAr bond and the release of the aryl group.

The resulting phosphoramidate of the drug is then cleaved by a phosphoramidase (e.g., HINT1) to release the monophosphorylated active drug.

For a hypothetical application to a pyrazole derivative, a hydroxyl group would need to be present on the molecule, for instance, on an aliphatic side chain. This hydroxyl group could then be phosphonylated and subsequently converted into a Pro-Tide™.

Advanced Analytical Methodologies for 3 1h Pyrazol 4 Yl Propanenitrile Hydrochloride

Development of Hyphenated Techniques for Detection and Quantification in Complex Matrices

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of pharmaceutical compounds. The combination of a high-efficiency separation technique like chromatography or electrophoresis with a highly sensitive and specific detector like a mass spectrometer allows for the unambiguous identification and quantification of analytes, even at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of pyrazole (B372694) derivatives and other nitrogen-containing heterocyclic compounds in various matrices. researchgate.netnih.gov The development of a robust LC-MS/MS method for 3-(1H-Pyrazol-4-YL)propanenitrile hydrochloride would involve the careful optimization of both chromatographic separation and mass spectrometric detection parameters.

The chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.comresearcher.life A C18 column is commonly employed, providing good retention and separation for moderately polar compounds like pyrazole derivatives. researcher.life The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component containing a volatile additive to facilitate ionization. sielc.com For MS-compatible methods, formic acid is frequently used instead of non-volatile acids like phosphoric acid. sielc.com

For mass spectrometric detection, electrospray ionization (ESI) is the most common technique for this class of compounds, typically operating in positive ion mode due to the basic nitrogen atoms in the pyrazole ring. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and improves detection limits. acs.org

Table 1: Illustrative LC-MS/MS Method Parameters for Analysis of Pyrazole Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | Reverse-Phase HPLC | Separates the analyte from matrix components. |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) researcher.life | Stationary phase for retaining and separating moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.com | Elutes the compound from the column; formic acid aids in ionization. |

| Flow Rate | 0.5 - 1.0 mL/min researcher.lifeijcpa.in | Controls the speed of separation and analyte delivery to the MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from the analyte in the liquid stream. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |